molecular formula C20H15N3O2 B14525769 3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile CAS No. 62770-23-4

3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile

Cat. No.: B14525769
CAS No.: 62770-23-4
M. Wt: 329.4 g/mol
InChI Key: DISNQUMCOYXJCC-UHFFFAOYSA-N
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Description

3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile is a complex organic compound belonging to the class of phenoxazine derivatives. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenol with methyl acrylate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenoxazine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile stands out due to its unique combination of structural features and functional groups, which confer distinct photophysical and biological properties. Its versatility in various applications, from material science to medicine, highlights its significance in scientific research .

Properties

CAS No.

62770-23-4

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[methyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanenitrile

InChI

InChI=1S/C20H15N3O2/c1-23(10-4-9-21)13-7-8-16-18(11-13)25-19-12-17(24)14-5-2-3-6-15(14)20(19)22-16/h2-3,5-8,11-12H,4,10H2,1H3

InChI Key

DISNQUMCOYXJCC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Origin of Product

United States

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